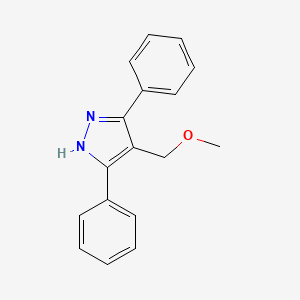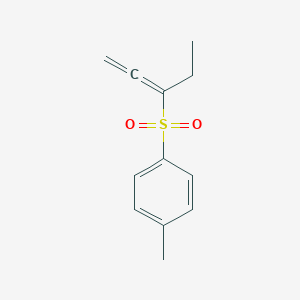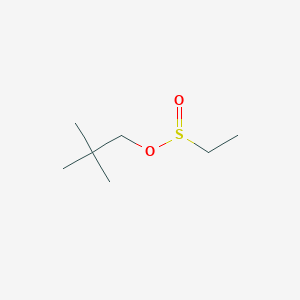![molecular formula C14H13BrO2 B14565469 2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 61641-35-8](/img/structure/B14565469.png)
2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It features a bromophenyl group attached to a bicyclo[221]hept-5-ene-2-carboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the bicyclo[2.2.1]hept-5-ene core. The bromophenyl group can be introduced through a substitution reaction using bromobenzene and a suitable catalyst. The carboxylate group is then added through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the bicyclic structure provides stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A related compound with an aldehyde group instead of a carboxylate.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Features an anhydride group and is used in different chemical reactions.
5-Norbornene-2-carboxaldehyde: Another similar compound with a different functional group.
Uniqueness
2-Bromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other bicyclic compounds.
Properties
CAS No. |
61641-35-8 |
|---|---|
Molecular Formula |
C14H13BrO2 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
(2-bromophenyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO2/c15-12-3-1-2-4-13(12)17-14(16)11-8-9-5-6-10(11)7-9/h1-6,9-11H,7-8H2 |
InChI Key |
RZJIORQGGOTYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzylsulfanyl)(phenyl)methyl]pyridin-3-amine](/img/structure/B14565387.png)


![Ethyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]oct-4-enoate](/img/structure/B14565410.png)

![1-[(But-2-en-1-yl)oxy]-4-ethylbenzene](/img/structure/B14565416.png)
![7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14565423.png)
![2-[2-(2-Prop-2-enoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-enyl carbonate](/img/structure/B14565424.png)





![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B14565473.png)
